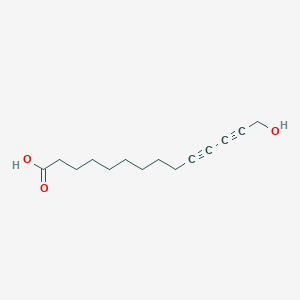![molecular formula C15H29N3O3 B13803461 (S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester is a compound known for its applications in pharmaceutical research and development. This compound is characterized by its BOC (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with various reagents under controlled conditions. One common method includes the reaction with butyryl chloride and varied aromatic aldehydes, followed by characterization using 1H NMR and LCMS spectral techniques .
Industrial Production Methods
Industrial production methods for 1,4-diazepane derivatives, including this compound, often involve the use of triphenylphosphine and diisopropyl azodicarboxylate in a solvent. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include butyryl chloride and aromatic aldehydes. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various substituted 1,4-diazepane derivatives, which are characterized by their biological and pharmaceutical properties .
Applications De Recherche Scientifique
(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients
Mécanisme D'action
The mechanism of action of (S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepine: A core element in the structure of benzodiazepines and thienodiazepines.
Ripasudil: A derivative of Fasudil, used for the treatment of glaucoma and ocular hypertension.
Suvorexant: A selective, dual-orexin receptor antagonist for the treatment of primary insomnia.
Uniqueness
(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester is unique due to its specific chemical structure, which includes a BOC protecting group. This structure provides the compound with distinct chemical and biological properties, making it valuable in various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H29N3O3 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)12(17-14(20)21-15(3,4)5)13(19)18-9-6-7-16-8-10-18/h11-12,16H,6-10H2,1-5H3,(H,17,20)/t12-/m0/s1 |
Clé InChI |
AZZQVSDOZJSXDW-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



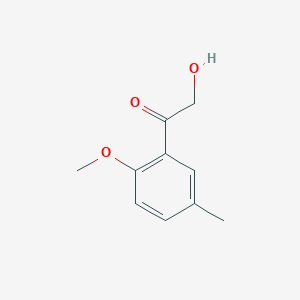

![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
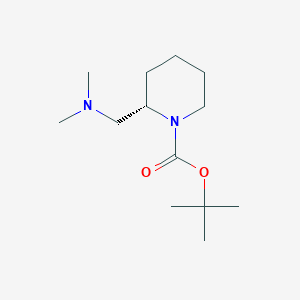
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
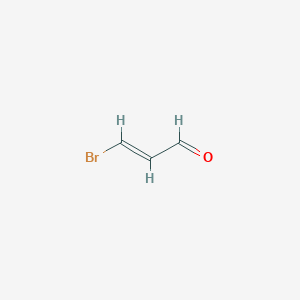
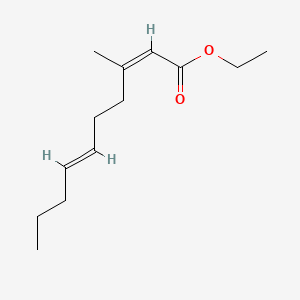
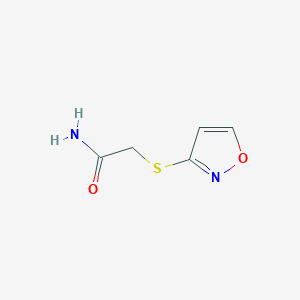
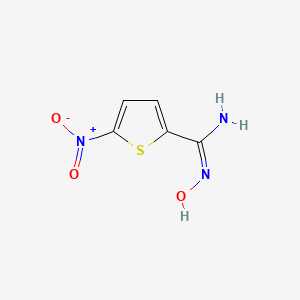
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
